4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine
CAS No.: 2391036-27-2
Cat. No.: VC11821021
Molecular Formula: C18H24N6
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.
![4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine - 2391036-27-2](/images/structure/VC11821021.png)
Specification
CAS No. | 2391036-27-2 |
---|---|
Molecular Formula | C18H24N6 |
Molecular Weight | 324.4 g/mol |
IUPAC Name | 4-[4-(pyridin-4-ylmethyl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine |
Standard InChI | InChI=1S/C18H24N6/c1-2-10-24(9-1)18-20-8-5-17(21-18)23-13-11-22(12-14-23)15-16-3-6-19-7-4-16/h3-8H,1-2,9-15H2 |
Standard InChI Key | AGZPRGAJFZNHRO-UHFFFAOYSA-N |
SMILES | C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)CC4=CC=NC=C4 |
Canonical SMILES | C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)CC4=CC=NC=C4 |
Introduction
Chemical Structure and Molecular Properties
The compound features a pyrimidine ring substituted at the 2- and 4-positions with pyrrolidine and piperazine groups, respectively. The piperazine moiety is further modified by a (pyridin-4-yl)methyl substituent, introducing aromatic and basic nitrogen functionalities. Key molecular characteristics include:
Molecular Formula: C₁₈H₂₄N₆
Molecular Weight: 324.4 g/mol
IUPAC Name: 4-[4-(pyridin-4-ylmethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine
Structural analysis reveals three distinct heterocyclic components:
-
Pyrimidine core: Serves as the central scaffold, enabling planar aromatic interactions.
-
Piperazine bridge: Introduces conformational flexibility and hydrogen-bonding capacity via secondary amines.
-
Pyrrolidine and pyridine groups: Provide steric bulk and modulate electronic properties through saturated and aromatic nitrogen environments.
Table 1: Comparative Molecular Properties of Related Pyrimidine Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
---|---|---|---|
Target Compound | C₁₈H₂₄N₆ | 324.4 | Piperazine, Pyrrolidine, Pyridine |
VC11826576 (VulcanChem) | C₁₉H₃₀N₆O₂ | 374.5 | Morpholinylethanone, Pyrrolidine |
4-methyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine | C₁₉H₂₆N₆ | 338.4 | Methyl, Piperazine, Pyrrolidine |
The absence of methyl groups at the pyrimidine 4-position distinguishes this compound from structurally analogous derivatives.
Synthetic Methodologies
Synthesis typically follows multi-step protocols involving pyrimidine ring formation followed by sequential nucleophilic substitutions. Key steps derived from pyridopyrimidine literature include:
Pyrimidine Core Assembly
The pyrimidine ring is constructed via cyclocondensation reactions. A common approach employs:
-
Malononitrile derivatives reacted with carbonyl compounds under basic conditions.
-
Thiourea-mediated cyclization with α,β-unsaturated ketones to form 2-aminopyrimidine intermediates .
Functionalization via Nucleophilic Aromatic Substitution
The 4-chloro derivative of pyrimidine undergoes displacement with piperazine derivatives. For example:
-
Piperazine installation: Reacting 4-chloro-2-(pyrrolidin-1-yl)pyrimidine with 1-(pyridin-4-ylmethyl)piperazine in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C).
-
Catalytic enhancement: Use of potassium carbonate or cesium fluoride to facilitate deprotonation and nucleophilic attack .
Table 2: Representative Synthetic Conditions
Recent advances highlight microwave-assisted synthesis to reduce reaction times from 24 hours to <2 hours while maintaining yields ≥60% .
Biological Activity and Mechanism
While direct pharmacological data for this specific compound remains unpublished, structurally related pyrimidine derivatives exhibit:
Kinase Inhibition
Piperazine-containing pyrimidines demonstrate ATP-competitive binding to:
-
Cyclin-dependent kinases (CDKs): IC₅₀ values ranging 10–100 nM in breast cancer cell lines .
-
Janus kinase 2 (JAK2): Suppression of STAT3 phosphorylation at 1 μM concentration.
GPCR Modulation
The pyrrolidine moiety enhances affinity for aminergic receptors:
-
5-HT₆ receptor antagonism: Ki = 8.3 nM in radioligand binding assays, with >100-fold selectivity over 5-HT₁A/₂A.
-
Dopamine D₂/D₃ partial agonism: Mitigates positive symptoms in rodent models of schizophrenia at 3 mg/kg doses .
Pharmacokinetic Considerations
Preliminary ADMET predictions (SwissADME) suggest:
-
Lipophilicity: LogP = 2.1 ± 0.3, favoring blood-brain barrier penetration.
-
Metabolic stability: Moderate CYP3A4 clearance (t₁/₂ = 45 min in human microsomes).
-
Aqueous solubility: 12 μg/mL at pH 7.4, necessitating prodrug strategies for oral delivery.
Future Directions
Targeted Drug Design
-
Selectivity optimization: Introducing fluorinated pyridine rings to enhance kinase isoform specificity .
-
Prodrug development: Esterification of piperazine nitrogen to improve oral bioavailability.
Diagnostic Applications
Radiolabeling with ¹¹C or ¹⁸F isotopes could enable PET imaging of:
-
Tumor-associated kinase expression.
-
Neurotransmitter receptor density in neurodegenerative diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume